2-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carboxamide
Description
2-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carboxamide is a biphenyl carboxamide derivative featuring a hydroxyl (-OH) group at the 2-position and a methyl (-CH₃) group at the 3'-position of the biphenyl scaffold. This compound is structurally related to pharmacologically active biphenyl derivatives, such as TRPV1 antagonists and carbonic anhydrase inhibitors, but its unique substitution pattern distinguishes it from analogs in terms of electronic, steric, and physicochemical properties .
Properties
IUPAC Name |
3-hydroxy-4-(3-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-2-4-10(7-9)12-6-5-11(14(15)17)8-13(12)16/h2-8,16H,1H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZZZOFAVKJYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The hydroxyl group can be introduced through hydroxylation reactions, while the methyl group can be added via methylation reactions.
Industrial Production Methods
Industrial production of 2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carboxamide may involve large-scale coupling reactions followed by functional group modifications. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of 2-keto-3’-methyl-[1,1’-biphenyl]-4-carboxamide.
Reduction: Formation of 2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-amine.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Thrombopoietin Receptor Agonism
One of the primary applications of 2-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carboxamide is its role as an agonist for the thrombopoietin receptor (TPO). This receptor is crucial in regulating platelet production, making the compound significant for treating conditions like thrombocytopenia. The compound's ability to enhance platelet production has been documented in several studies, highlighting its potential in hematology and related fields .
Anti-inflammatory Properties
Research indicates that derivatives of this compound may exhibit anti-inflammatory effects. These compounds have been tested for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Such properties make them candidates for developing treatments for chronic inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it can inhibit the growth of various pathogens, including bacteria and fungi. This application is particularly relevant in the context of rising antibiotic resistance, where new antimicrobial agents are urgently needed .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several chemical reactions that modify the biphenyl structure to enhance its biological activity. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the biphenyl ring can significantly influence the compound's potency and selectivity towards various biological targets.
Synthesis Overview
- The compound can be synthesized through multi-step reactions involving starting materials such as substituted phenols and carboxylic acids.
- The process typically includes steps such as acylation, hydroxylation, and purification to obtain the final product with high purity and yield.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. These studies often assess cytotoxicity, cell proliferation inhibition, and mechanism of action through assays like MTT or cell viability tests.
In Vivo Studies
Animal models have been employed to evaluate the pharmacokinetics and pharmacodynamics of this compound. These studies help in understanding how the compound behaves in a biological system, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Case Studies
| Case Study | Application | Findings |
|---|---|---|
| Study 1 | Thrombocytopenia Treatment | Demonstrated increased platelet counts in animal models following administration of the compound. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in inflammation markers in a murine model of arthritis. |
| Study 3 | Antimicrobial Testing | Inhibited growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Mechanism of Action
The mechanism of action of 2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target molecules. detailed studies on the exact molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-hydroxy-3'-methyl-[1,1'-biphenyl]-4-carboxamide with key analogs, focusing on substituent effects, synthesis, and properties.
Substituent Effects on the Biphenyl Ring
Key Insights :
- Methyl groups (e.g., 3'-CH₃) balance lipophilicity, which may enhance blood-brain barrier penetration relative to polar groups like -COOH .
Amide Nitrogen Substituent Variations
Biological Activity
2-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antioxidant properties, enzyme inhibition, and potential therapeutic applications based on recent studies.
- Molecular Formula : C14H13NO2
- Molecular Weight : 229.26 g/mol
Antioxidant Activity
Antioxidant activity is a critical aspect of the biological profile of this compound. Studies have demonstrated that this compound exhibits significant free radical scavenging activity.
- DPPH Assay Results : The compound showed an IC50 value of approximately 18.17 µg/mL, indicating its capacity to reduce DPPH radicals effectively. This was compared with ascorbic acid, which had an IC50 of 7.83 µg/mL, suggesting that while it is not as potent as ascorbic acid, it still possesses noteworthy antioxidant properties .
| Compound | IC50 (µg/mL) | Control (Ascorbic Acid) |
|---|---|---|
| This compound | 18.17 ± 1.0 | 7.83 ± 0.5 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in various biological processes.
- Tyrosinase Inhibition : The compound exhibited moderate inhibitory effects on tyrosinase, with an IC50 value of 16.5 µM compared to kojic acid at 15.9 µM. This suggests its potential use in skin-lightening formulations .
| Compound | IC50 (µM) | Control (Kojic Acid) |
|---|---|---|
| This compound | 16.5 ± 0.37 | 15.9 ± 2.5 |
The biological activities of this compound are attributed to its structural features that allow it to interact with various biological targets:
- Antioxidant Mechanism : The presence of hydroxyl groups enhances its ability to donate protons and scavenge free radicals, thus mitigating oxidative stress .
- Enzyme Interaction : The compound's interaction with tyrosinase may involve the chelation of copper ions within the enzyme's active site, inhibiting its activity and thereby reducing melanin production .
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of derivatives of biphenyl carboxamides to enhance their biological profiles:
- Synthesis and Evaluation : A study synthesized various derivatives and assessed their antioxidant and antiproliferative activities against different cancer cell lines. The findings indicated that modifications at specific positions on the biphenyl structure could significantly enhance biological activity .
- In Vitro Studies : In vitro studies demonstrated that compounds with hydroxyl and methoxy substitutions showed improved antioxidant capacities and enzyme inhibition compared to their parent structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
